molecular formula C14H12N2O4 B3178176 2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 41738-56-1

2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Cat. No.: B3178176
CAS No.: 41738-56-1
M. Wt: 272.26 g/mol
InChI Key: AEZBIGVULSBTBA-UHFFFAOYSA-N
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Description

2,2’-Diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid is an organic compound with a biphenyl backbone. This compound is characterized by the presence of two amino groups and two carboxylic acid groups attached to the biphenyl structure. It is used in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the reaction of 2,2’-diamino-4,4’-dimethyl-1,1’-biphenyl with suitable reagents to introduce the carboxylic acid groups. One common method is the oxidation of the methyl groups to carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide . The reaction is usually carried out under acidic conditions to facilitate the oxidation process.

Industrial Production Methods

In an industrial setting, the production of 2,2’-Diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-Diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like nitric acid.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, nitric acid.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Electrophiles such as acyl chlorides, sulfonyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Acylated or sulfonated biphenyl derivatives.

Scientific Research Applications

2,2’-Diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to the presence of both amino and carboxylic acid groups on the biphenyl backbone. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-amino-4-(2-amino-4-carboxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c15-11-5-7(13(17)18)1-3-9(11)10-4-2-8(14(19)20)6-12(10)16/h1-6H,15-16H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZBIGVULSBTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)C2=C(C=C(C=C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid in material science?

A1: this compound, often abbreviated as BPDC-(NH2)2, is a versatile organic linker used in the construction of Metal-Organic Frameworks (MOFs). These frameworks are crystalline materials with high porosity and tunable properties, making them attractive for various applications such as gas storage, separation, and catalysis.

Q2: How does the presence of amino groups in BPDC-(NH2)2 influence MOF properties?

A2: The amino groups (-NH2) in BPDC-(NH2)2 play a crucial role in dictating the final properties of the MOF. [, ] They can:

  • Prevent catenation: The amino groups act as hydrogen-bonding sites, which can hinder the interpenetration of frameworks during synthesis. This leads to the formation of non-catenated MOFs with higher porosity and lower density. []
  • Facilitate post-synthetic modification: The amino groups can be further reacted to introduce additional functional groups into the MOF structure. This allows for fine-tuning the material's properties for specific applications, such as enhancing CO2 adsorption. [, ]

Q3: Can you provide an example of how BPDC-(NH2)2 is used for CO2 conversion?

A3: In a study by [], researchers used BPDC-(NH2)2 to construct a copper-paddlewheel-based MOF. The resulting MOF, named 1-Urea, incorporated exposed copper active sites and accessible urea functional groups within its structure. These features synergistically enhanced the catalytic activity of 1-Urea in the cycloaddition of CO2 with propylene oxide, achieving a high yield of cyclic carbonate (98%) under ambient conditions.

Q4: What analytical techniques are employed to characterize MOFs synthesized using BPDC-(NH2)2?

A4: Various techniques are used to characterize BPDC-(NH2)2 based MOFs, including:

  • Powder X-ray diffraction (PXRD): Used to determine the crystallinity and phase purity of the MOF. [, ]
  • Thermogravimetric analysis (TGA): Provides information about the thermal stability and decomposition behavior of the MOF. [, ]
  • Gas sorption analysis (e.g., BET method): Determines the surface area and pore size distribution of the porous MOF material. []
  • Spectroscopic methods:
    • Nuclear Magnetic Resonance (NMR): Confirms the structure of the linker and its incorporation into the MOF. []
    • Infrared Spectroscopy (FTIR): Identifies functional groups present in the MOF, such as the characteristic peaks of the amino groups. []
    • UV-Vis spectroscopy: Monitors the stability of the MOF in different solvents, like water. []

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